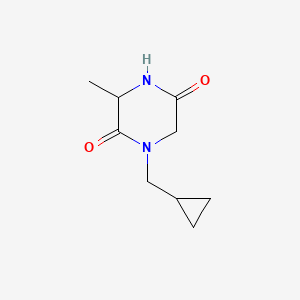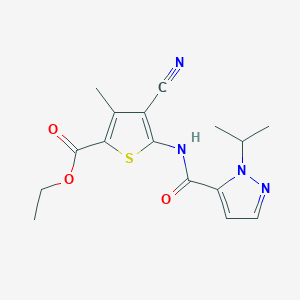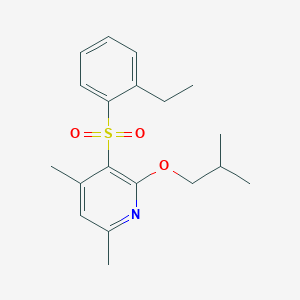![molecular formula C20H23N3O4 B2873595 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 941932-56-5](/img/structure/B2873595.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide, also known as BDDAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDDAO is a derivative of oxalamide, a class of compounds that has been studied for their biological and pharmacological properties.
Scientific Research Applications
Copper-catalyzed N-arylation
Copper-catalyzed N-arylation of imidazoles and benzimidazoles, facilitated by ligands such as 4,7-Dimethoxy-1,10-phenanthroline, is a critical reaction in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This process enables the formation of aryl-amino bonds under mild conditions, expanding the toolbox for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive compounds (Altman, Koval, & Buchwald, 2007).
Enzyme Inhibition and Molecular Docking
The synthesis and characterization of Schiff bases derived from sulfamethoxazole and their enzyme inhibition capabilities underscore the importance of these compounds in studying biological processes. By inhibiting enzymes like tyrosinase, cholesterol esterase, and α-amylase, researchers can explore therapeutic targets for various diseases. Molecular docking studies further aid in understanding the interaction between these inhibitors and the active sites of enzymes, providing insights into drug design and action mechanisms (Alyar et al., 2019).
Ring-Opening Polymerization
The study of ring-opening polymerization, particularly involving alkyne-functionalised monomers, is pivotal in the development of biocompatible polymers. These polymers have potential applications in drug delivery systems and tissue engineering, highlighting the importance of functional monomers in creating materials with specific physical, chemical, and biological properties (Coumes et al., 2013).
Photocatalytic CO2 Reduction
Research into photocatalytic CO2 reduction, particularly using solvents like N,N-Dimethylacetamide, represents a significant step towards addressing climate change by converting CO2 into useful chemicals. This process not only helps in reducing greenhouse gas emissions but also contributes to the sustainable production of fuels and raw materials for the chemical industry (Kuramochi, Kamiya, & Ishida, 2014).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-4-6-14(7-5-13)16(23(2)3)11-21-19(24)20(25)22-15-8-9-17-18(10-15)27-12-26-17/h4-10,16H,11-12H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPRUREMJVEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)


![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)

![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
